![molecular formula C9H10ClNO3 B13578155 2-Amino-1-(7-chlorobenzo[d][1,3]dioxol-5-yl)ethan-1-ol](/img/structure/B13578155.png)
2-Amino-1-(7-chlorobenzo[d][1,3]dioxol-5-yl)ethan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-1-(7-chlorobenzo[d][1,3]dioxol-5-yl)ethan-1-ol: ®-2-Amino-2-(benzo[d][1,3]dioxol-5-yl)ethanol , is a compound with an intriguing structure. It consists of two key components: the benzo[d][1,3]dioxole ring and the amino alcohol group. The benzo[d][1,3]dioxole moiety imparts unique properties to this compound, making it an interesting subject for study .
Métodos De Preparación
Synthetic Routes: The synthesis of 2-Amino-1-(7-chlorobenzo[d][1,3]dioxol-5-yl)ethan-1-ol involves several steps. One common approach is via a Pd-catalyzed C-N cross-coupling reaction . Here are the key steps:
Introduction of the Benzo[d][1,3]dioxole Group: Start with a suitable precursor (e.g., 3-bromoindole) and introduce the benzo[d][1,3]dioxole group at the N1-position using a copper-catalyzed coupling reaction followed by bromination.
Amination: Perform a Pd-catalyzed amination of various fused heteroaryl amines using catalytic tris(dibenzylideneacetone)dipalladium [Pd~2~(dba)~3~] and cesium carbonate (Cs~2~CO~3~) as the base with the 3-bromoindole intermediate.
Industrial Production: Industrial-scale production methods may involve modifications of the synthetic routes, optimization of reaction conditions, and scalability considerations.
Análisis De Reacciones Químicas
Reactivity:
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions.
Substitution: It is amenable to substitution reactions at various positions.
Common Reagents and Conditions: Specific reagents and conditions depend on the desired transformation. For example, oxidative conditions (e.g., KMnO4) can lead to the formation of new functional groups.
Major Products: The major products formed from reactions involving 2-Amino-1-(7-chlorobenzo[d][1,3]dioxol-5-yl)ethan-1-ol vary based on the specific reaction type. These could include substituted derivatives, cyclization products, or intermediates for further functionalization.
Aplicaciones Científicas De Investigación
Chemistry:
Building Block: Researchers use this compound as a building block for more complex molecules due to its versatile reactivity.
Drug Discovery: It serves as a scaffold for designing potential drug candidates.
Anticancer Activity: While not directly studied for this compound, related indoles have shown anticancer potential.
Mechanism of Action: Investigate its effects on cellular processes, including cell cycle arrest and apoptosis.
Fine Chemicals: Its unique structure may find applications in specialty chemicals and materials.
Mecanismo De Acción
The precise mechanism by which 2-Amino-1-(7-chlorobenzo[d][1,3]dioxol-5-yl)ethan-1-ol exerts its effects remains an active area of research. It likely interacts with cellular targets, affecting pathways involved in cell growth, division, and survival.
Comparación Con Compuestos Similares
While this compound shares features with other indoles, its specific combination of the benzo[d][1,3]dioxole ring and amino alcohol group sets it apart
Propiedades
Fórmula molecular |
C9H10ClNO3 |
|---|---|
Peso molecular |
215.63 g/mol |
Nombre IUPAC |
2-amino-1-(7-chloro-1,3-benzodioxol-5-yl)ethanol |
InChI |
InChI=1S/C9H10ClNO3/c10-6-1-5(7(12)3-11)2-8-9(6)14-4-13-8/h1-2,7,12H,3-4,11H2 |
Clave InChI |
FIUIABVXAUFLRD-UHFFFAOYSA-N |
SMILES canónico |
C1OC2=C(O1)C(=CC(=C2)C(CN)O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



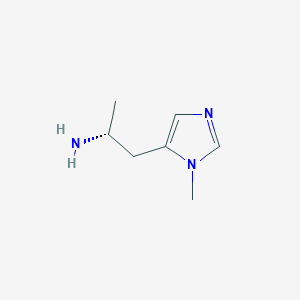
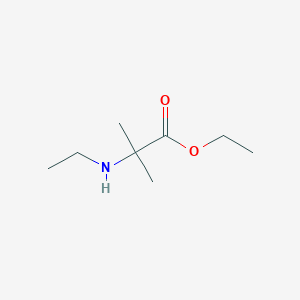

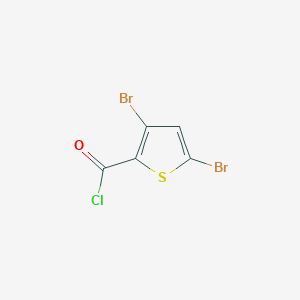

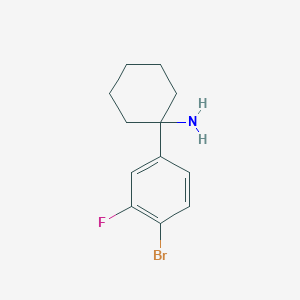
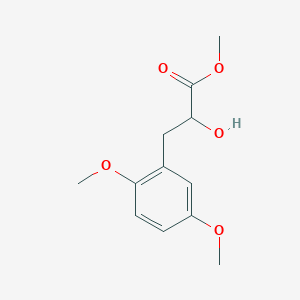
![N-[(2,4-dichlorophenyl)methyl]-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide](/img/structure/B13578126.png)
![1-[(Tert-butyldimethylsilyl)oxy]hexan-3-one](/img/structure/B13578133.png)
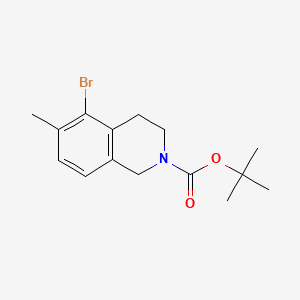
![3-Methyl-1-[(pyridin-4-yl)methyl]-2,5-dihydro-1h-pyrrole-2,5-dione](/img/structure/B13578145.png)
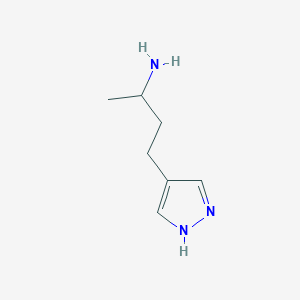
![Tert-butyl 3-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)bicyclo[1.1.1]pentan-1-yl]pyrrolidine-1-carboxylate](/img/structure/B13578161.png)
